Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound features a cyclohexyl group and a hydroxyphenyl substituent, which contribute to its unique chemical properties and potential applications in scientific research.
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is classified under organic compounds, specifically within the category of quinoline derivatives. Its structure suggests potential biological activity, making it of interest in medicinal chemistry.
The synthesis of cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step synthetic pathways. Common methods include:
Technical details of these methods often require careful control of reaction conditions such as temperature and pH to achieve optimal yields.
The molecular formula for cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is with a molecular weight of approximately 351.46 g/mol. The structure includes:
The compound's InChI key is provided for database searches: InChI=1S/C22H27NO3/c1-15(23)20(22(25)26)21(24)19(2)17-9-7-6-8-10-17/h6-10,15H,11-12H2,1-5H3
.
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can participate in various chemical reactions:
These reactions are important for modifying the compound's properties for specific applications.
The mechanism of action for cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. The hydroxyphenyl moiety may facilitate binding through hydrogen bonding or π-stacking interactions.
Further studies are needed to clarify its pharmacodynamics and pharmacokinetics in biological systems.
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is expected to exhibit:
The compound displays characteristics typical of quinoline derivatives:
Relevant data on these properties can be accessed through chemical databases like PubChem and ChemicalBook .
Cyclohexyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has potential applications in:
Research into this compound continues to expand its potential applications across multiple scientific fields.
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0